Cytidine, 2',3'-dideoxy-2'-fluoro-
Description
Cytidine, 2',3'-dideoxy-2'-fluoro- (CAS: 122929-23-1) is a synthetic nucleoside analog characterized by the removal of hydroxyl groups at both the 2' and 3' positions of the ribose sugar and the introduction of a fluorine atom at the 2' position . This structural modification enhances metabolic stability and resistance to enzymatic degradation, making it a candidate for antiviral applications. The fluorine atom at 2' induces conformational rigidity in the sugar ring, which can improve binding affinity to viral polymerases .
Structure
3D Structure
Properties
CAS No. |
122929-23-1 |
|---|---|
Molecular Formula |
C9H12FN3O3 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6+,8+/m0/s1 |
InChI Key |
LTDCCBLBAQXNKP-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)N)CO |
Canonical SMILES |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
Preparation Methods
Step 1: Conversion of D-Ribose to Methyl-β-D-Nucleosides
Step 2: Protection of Hydroxyl Groups
Step 3: Fluorination and Deprotection
- Reaction : Fluorination is performed using reagents like diethylaminosulfur trifluoride (DAST). After fluorination, benzyl protecting groups are removed.
- Intermediate : This step yields 3,5-O-dibenzyl-2,2-difluoro-β-D-cytidine.
Step 4: Final Product Formation
- The final deprotection step removes any remaining benzyl or silicon-based groups to yield Cytidine, 2',3'-dideoxy-2'-fluoro.
Preparation Using 1,6-Anhydro-β-D-Glucose
This method focuses on stereoselective synthesis and uses a different starting material:
Step 1: Oxidation
Step 2: Fluorination and Hydrolysis
Step 3: Formation of Ribofuranose Intermediate
- Reaction : Condensation and dehydration reactions convert the intermediate into 2-deoxy-2-fluoro-D-ribofuranose.
Step 4: Coupling with Cytosine
- The ribofuranose intermediate is coupled with cytosine derivatives under alkaline conditions to yield Cytidine, 2',3'-dideoxy-2'-fluoro.
Comparison of Methods
| Parameter | D-Ribose Method | Anhydro-glucose Method |
|---|---|---|
| Starting Material | D-ribose | 1,6-Anhydro-β-D-glucose |
| Key Intermediate | Methyl-protected nucleosides | 2-Deoxy-2-fluoro-D-ribofuranose |
| Complexity | High (multiple protection/deprotection steps) | Moderate (fewer protection steps) |
| Yield | Moderate | High |
| Scalability | Limited | Suitable for large-scale production |
Detailed Reaction Conditions
Protective Groups
Protective groups such as trimethylsilyl or benzoyl are essential for selective reactions. These groups ensure that only desired functional sites react during fluorination or coupling.
Fluorination Agents
Common agents include:
- Diethylaminosulfur trifluoride (DAST)
- Selectfluor
These reagents enable precise fluorine atom incorporation into the sugar moiety.
Solvents
Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred for maintaining reaction specificity and preventing side reactions.
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-fluoro-2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its deoxy form.
Substitution: The fluorine atom can be substituted with other nucleophilic agents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic agents such as thiols or amines in the presence of a base.
Major Products:
Oxidation: 2’-Fluoro-2’-deoxyuridine.
Reduction: 2’-Deoxycytidine.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2’-Fluoro-2’-deoxycytidine involves its incorporation into DNA during replication. The presence of the fluorine atom disrupts normal base pairing and leads to chain termination. This results in the inhibition of DNA synthesis and induces apoptosis in rapidly dividing cells. The compound targets DNA polymerases and other enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
2'-C-Methylcytidine (R1479)
- Structural Difference : Features a methyl group at the 2' position instead of fluorine.
- Activity : Exhibits potent anti-HCV activity with a mean IC₅₀ of 1.13 μM in replicon assays, comparable to Cytidine, 2',3'-dideoxy-2'-fluoro- .
- Mechanism : Inhibits HCV RNA replication by competing with natural nucleotides during viral RNA synthesis.
3'-Deoxycytidine
Emtricitabine (2',3'-Dideoxy-5-Fluoro-3'-Thiacytidine)
- Structural Difference : Contains a sulfur atom (thia) at the 3' position and a fluorine at the 5-position of the cytosine base.
- Activity : Approved for HIV and HBV treatment. The 3'-thia substitution confers resistance to exonuclease cleavage but shares cross-resistance profiles with lamivudine due to structural similarity .
NCC (N-Cyclopropyl-4'-Azido-2'-Deoxy-2'-Fluoro-β-d-Cytidine)
β-L-Fd4C (2',3'-Didehydro-2',3'-Dideoxy-2'-Fluoro-β-l-Cytidine)
- Structural Difference : L-configuration with a 2'-fluoro and unsaturated 2',3' bond.
- Activity : Exceptionally potent against HBV (EC₅₀ < 0.01 μM) and HIV, emphasizing the importance of stereochemistry (L vs. D) in antiviral efficacy .
Key Pharmacological and Conformational Data
Table 1: Antiviral Activity and Selectivity of Cytidine Analogs
Table 2: Conformational Effects of 2'-Fluorine Substitution
Mechanistic and Resistance Profile Insights
- Role of 2'-Fluorine : The electronegative fluorine stabilizes the C3'-endo sugar conformation, mimicking natural nucleotides and improving incorporation into viral RNA/DNA .
- Resistance Mutations : Cytidine, 2',3'-dideoxy-2'-fluoro- may evade resistance seen with lamivudine (e.g., L526M/L550V HBV mutations) due to distinct steric and electronic properties .
- Metabolic Stability : The 2',3'-dideoxy backbone prevents phosphorylation by host kinases, reducing off-target toxicity .
Biological Activity
Cytidine, 2',3'-dideoxy-2'-fluoro- (also known as 2'-F-ddC), is a synthetic nucleoside analog that has garnered attention for its biological activity, particularly in antiviral applications. This article explores its synthesis, mechanism of action, antiviral efficacy, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
Cytidine, 2',3'-dideoxy-2'-fluoro- is characterized by the following chemical formula: CHFNO. The presence of a fluorine atom at the 2' position of the ribose sugar enhances its stability and alters its interaction with viral enzymes. The synthesis of this compound involves the modification of natural nucleosides to incorporate the dideoxy and fluoro groups, which can be achieved through various chemical pathways that include fluorination techniques and selective deoxygenation processes .
The antiviral activity of 2'-F-ddC primarily targets reverse transcriptase (RT) enzymes in retroviruses, such as HIV. The fluorine substitution influences the binding affinity of the nucleoside triphosphate to RT, thereby inhibiting viral replication. Research indicates that the 3'-fluoro atom plays a crucial role in stabilizing interactions with the enzyme's active site, which is vital for effective inhibition .
Antiviral Efficacy
Numerous studies have evaluated the antiviral properties of Cytidine, 2',3'-dideoxy-2'-fluoro-. Key findings include:
- Antiviral Activity Against HIV : In vitro studies demonstrated that 2'-F-ddC exhibits modest antiviral activity against HIV-1 with an effective concentration (EC) of approximately 11.5 µM. This activity was significantly enhanced in modified analogs such as L-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine, which showed EC values as low as 0.089 µM .
- Resistance Profiles : The compound's efficacy was reduced against certain lamivudine-resistant HIV variants (HIV-1(M184V)), highlighting the importance of structural modifications in overcoming resistance .
Case Studies
Several case studies have been conducted to assess the clinical relevance of 2'-F-ddC:
- In Vivo Studies : In animal models, treatment with 2'-F-ddC has shown promise in reducing viral loads and improving immune responses. For instance, studies on mice indicated that administration led to significant decreases in HIV replication markers .
- Combination Therapies : Combining 2'-F-ddC with other antiretroviral agents has been explored to enhance therapeutic outcomes. Research suggests that such combinations can lead to synergistic effects, improving overall antiviral efficacy while potentially reducing dosages and side effects associated with individual drugs .
Comparative Analysis
The following table summarizes the biological activity and characteristics of various nucleoside analogs related to Cytidine, 2',3'-dideoxy-2'-fluoro-:
| Compound Name | EC (µM) | Mechanism of Action | Notable Findings |
|---|---|---|---|
| Cytidine, 2',3'-dideoxy-2'-fluoro- | 11.5 | RT inhibition | Modest activity against wild-type HIV |
| L-3'-fluoro-2',3'-didehydro-ddC | 0.089 | RT inhibition | Highly potent against wild-type HIV |
| Lamivudine | Variable | RT inhibition | Resistance in M184V variants |
| Adefovir | N/A | RT inhibition | Effective against HBV but limited against HIV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
